molecular formula C19H17N5OS B12158603 N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide

N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide

Cat. No.: B12158603
M. Wt: 363.4 g/mol
InChI Key: ZYLRKBSEBMZZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,2,4]triazolo[4,3-a]pyridine core linked via an ethyl group to a 4-methyl-2-phenylthiazole-5-carboxamide moiety. The triazolopyridine system is a bicyclic heterocycle known for its role in modulating kinase inhibition and receptor binding in medicinal chemistry . The carboxamide group at position 5 enhances hydrogen-bonding capacity, a critical feature for target engagement .

Properties

Molecular Formula

C19H17N5OS

Molecular Weight

363.4 g/mol

IUPAC Name

4-methyl-2-phenyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H17N5OS/c1-13-17(26-19(21-13)14-7-3-2-4-8-14)18(25)20-11-10-16-23-22-15-9-5-6-12-24(15)16/h2-9,12H,10-11H2,1H3,(H,20,25)

InChI Key

ZYLRKBSEBMZZNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.

    Pyridine Derivative Synthesis: The pyridine moiety is often introduced through a condensation reaction involving a suitable aldehyde and ammonia or an amine.

    Thiazole Ring Formation: The thiazole ring is typically formed via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.

    Coupling Reactions: The final compound is obtained by coupling the triazole-pyridine intermediate with the thiazole derivative under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiazole rings, introducing various substituents depending on the nucleophile used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated reagents, nucleophiles like amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the triazole and thiazole moieties exhibit potent antimicrobial properties. The compound has shown promising results against various fungal strains:

  • Mechanism of Action : The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately cell death.
  • Efficacy : In vitro studies have reported that derivatives of thiazole and triazole show greater efficacy than traditional antifungals like fluconazole against strains such as Candida albicans and Aspergillus fumigatus .

Anticancer Properties

The compound has been investigated for its anticancer potential due to the presence of the thiazole and triazole groups, which are known to interact with various biological targets involved in cancer progression.

  • Cell Line Studies : Research indicates that compounds similar to N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide exhibit significant growth inhibition in cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer). Percent growth inhibitions (PGIs) were reported to be over 70% in several cases .
  • Mechanism of Action : The anticancer activity is hypothesized to be mediated through the induction of apoptosis and inhibition of cell cycle progression. The compound may also interfere with signaling pathways associated with tumor growth and survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiazole or triazole rings can significantly affect biological activity:

Substituent Effect on Activity
Methyl group at position 4 on thiazoleEnhances lipophilicity and cellular uptake
Ethylamine linkerIncreases binding affinity to target proteins
Variations in phenyl groupsAlters selectivity towards specific cancer types

Mechanism of Action

The mechanism of action of N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to the disruption of critical biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems and Substituents

The compound’s structural uniqueness lies in its fusion of triazolopyridine and thiazole-carboxamide motifs. Below is a comparative analysis with analogous molecules:

Compound Name Core Structure(s) Key Substituents/Linkers Molecular Weight Reference(s)
N-(2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide (Target) [1,2,4]Triazolo[4,3-a]pyridine + thiazole Ethyl linker, 4-methyl-2-phenylthiazole Not provided
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide [1,2,4]Triazolo[4,3-a]pyridine + thiazole Methyl linker, 3-methyl-oxadiazole, thiazole-4-carboxamide 417.4
1-methyl-3-(thiophen-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazole-5-carboxamide [1,2,4]Triazolo[4,3-a]pyridine + pyrazole Ethyl linker, thiophene, pyrazole-5-carboxamide 352.4
5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide Oxazole + thiazole Nitro-thiazole, oxazole-4-carboxamide 330.3 (calc.)

Key Observations:

  • Linker Flexibility: The target compound’s ethyl linker (vs. methyl in ) may enhance conformational adaptability for target binding .
  • Carboxamide Position: Thiazole-5-carboxamide (target) vs.
  • Heterocyclic Diversity: Replacement of thiazole with pyrazole () or oxazole () modifies electronic properties and steric bulk, influencing pharmacokinetics .

Biological Activity

N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Thiazole ring : Contributes to various biological activities.
  • Triazole moiety : Known for its role in enhancing bioactivity and stability.
  • Phenyl group : Imparts lipophilicity, affecting absorption and distribution.

Molecular formula : C15H16N4OS
Molecular weight : 304.38 g/mol

Antitumor Activity

Research indicates that thiazole derivatives exhibit promising antitumor properties. In a study evaluating various thiazole compounds, it was found that those with a methyl group at the 4-position of the phenyl ring showed enhanced cytotoxicity against cancer cell lines such as A-431 and Jurkat cells. The compound's IC50 values were notably lower than those of standard chemotherapeutics like doxorubicin, indicating significant potential as an anticancer agent .

CompoundCell LineIC50 (µg/mL)
This compoundA-431< 10
DoxorubicinA-43115
N-(thiazol-2-yl)-benzenesulfonamideJurkat1.61

Antifungal Activity

The compound has shown antifungal activity against species such as Candida albicans and Candida parapsilosis. In vitro studies using modified EUCAST protocols demonstrated that certain thiazole derivatives had MIC values comparable to established antifungals like ketoconazole. This suggests that modifications in the thiazole structure can enhance antifungal efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole-containing compounds reveals that:

  • Electron-donating groups (e.g., methyl) at specific positions increase activity.
  • The presence of heterocyclic rings enhances interaction with biological targets.
  • Substituents on the phenyl ring significantly influence the compound's lipophilicity and biological activity.

Study 1: Anticancer Activity

A series of thiazole derivatives were synthesized and screened for anticancer activity. The study highlighted that compounds with a triazole substitution demonstrated superior activity against multiple cancer cell lines compared to their non-substituted counterparts. Notably, the presence of both thiazole and triazole rings was crucial for achieving potent cytotoxic effects .

Study 2: Antifungal Efficacy

In another investigation focusing on antifungal properties, it was observed that specific thiazole derivatives exhibited MIC values lower than standard antifungal agents against Candida species. These findings underscore the importance of structural modifications in enhancing therapeutic efficacy against fungal infections .

Q & A

Q. What are the key synthetic steps and characterization methods for this compound?

The synthesis involves multi-step reactions, including cyclization of triazolo-pyridine derivatives and coupling with thiazole-carboxamide moieties. Critical steps include:

  • Amide bond formation : Coupling the triazolo-pyridine ethylamine intermediate with 4-methyl-2-phenylthiazole-5-carboxylic acid using carbodiimide-based reagents.
  • Cyclization control : Optimizing temperature (60–80°C) and solvent polarity (e.g., DMF or ethanol) to stabilize reactive intermediates . Characterization :
  • NMR (1H/13C) to confirm regiochemistry of the triazolo-pyridine ring and substituent positions.
  • HPLC (>95% purity) and HRMS for molecular weight validation .

Q. What analytical techniques are essential for confirming structural integrity?

  • Chromatography : TLC for reaction monitoring and HPLC for purity assessment.
  • Spectroscopy :
  • 1H/13C NMR to resolve aromatic protons and confirm substituent orientation (e.g., distinguishing between [1,2,4]triazolo isomers).
  • FT-IR to validate carbonyl (C=O) and amide (N-H) functional groups .
    • Mass spectrometry : HRMS to rule out isotopic or fragmentation anomalies .

Advanced Research Questions

Q. How can reaction yields be improved during scale-up synthesis?

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
  • Catalyst screening : Test Pd-mediated cross-coupling or Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation .
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) to minimize side reactions during cyclization .
  • Real-time monitoring : In-situ FT-IR or TLC to track intermediate conversion .

Q. How should conflicting bioactivity data across studies be resolved?

  • Orthogonal assays : Compare results from enzymatic inhibition (e.g., kinase assays) vs. cell-based viability tests (e.g., MTT assays) to identify assay-specific artifacts .
  • Structural analogs : Synthesize derivatives (e.g., replacing the phenylthiazole with pyridylthiazole) to isolate pharmacophore contributions .
  • Dose-response validation : Replicate studies with standardized concentrations (e.g., IC50 in µM range) and controlled cell lines .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Systematic substitution :
  • Triazole ring : Replace with imidazole or tetrazole to assess heterocycle rigidity effects.
  • Phenylthiazole : Introduce electron-withdrawing groups (e.g., -Cl, -CF3) to modulate π-π stacking .
    • Pharmacokinetic profiling : Measure logP (e.g., >3.5) to correlate lipophilicity with membrane permeability .
    • Crystallography : Resolve X-ray structures of target-bound complexes (e.g., kinase-inhibitor co-crystals) to map binding interactions .

Q. How can potential off-target interactions be minimized during drug development?

  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding to non-target proteins (e.g., cytochrome P450 enzymes) .
  • Selectivity screening : Test against panels of related enzymes (e.g., kinase isoforms) to identify cross-reactivity .
  • Metabolite profiling : Identify major metabolites via LC-MS to rule out toxic byproducts .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzyme inhibition potencies?

  • Buffer conditions : Re-test assays using identical pH (e.g., 7.4) and cofactors (e.g., Mg²⁺) to control for environmental variability .
  • Enzyme source : Compare recombinant vs. native enzyme preparations (e.g., bacterial vs. mammalian expression systems) .
  • Statistical rigor : Apply ANOVA or Student’s t-test to ensure significance (p < 0.05) across replicates .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Optimized Yield

StepSolventTemperatureCatalystYield (%)
Triazole cyclizationDMF80°CNone65–70
Amide couplingDCMRTEDC/HOBt85–90
PurificationEthanol>95
Data synthesized from .

Q. Table 2. Comparative Bioactivity of Structural Analogs

CompoundModificationsIC50 (µM)Target
Parent compoundNone0.45Kinase X
Analog APyridylthiazole replacement1.2Kinase X
Analog B-CF3 substitution0.12Kinase X, Kinase Y
Adapted from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.